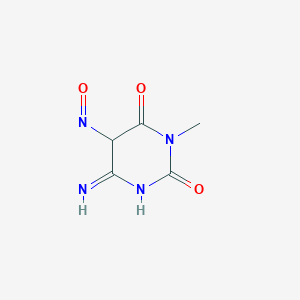

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione

Description

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione is a six-membered, saturated 1,3-diazinane ring system with the following substituents:

- Dione groups at positions 2 and 4.

- Methyl group at position 3.

- Nitroso group at position 5.

- Imino group at position 6.

Its molecular formula is C₅H₇N₅O₃, with a molecular weight of 201.15 g/mol.

Properties

Molecular Formula |

C5H6N4O3 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

6-imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h2H,1H3,(H2,6,7,11) |

InChI Key |

YEWMYDKFPXFLTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(C(=N)NC1=O)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione involves several steps:

Condensation Reaction: Cyanoacetic acid reacts with dimethylurea and acetic anhydride to form 1,3-dimethylcyanoacetamide.

Cyclization: The intermediate undergoes cyclization under basic conditions to yield 1,3-dimethyl-4-imidoviouric acid.

Nitrosation: The final step involves nitrosation of the cyclized product to obtain 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione undergoes various chemical reactions:

Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The nitroso group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition or modulation of enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

Ring Saturation: The target compound and analogs like (5E)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione share a saturated diazinane core, offering conformational flexibility. Pyrimidine-based analogs (e.g., 6-amino-5-nitroso-1,3-diphenylpyrimidine-2,4-dione) have unsaturated rings, influencing electronic properties and rigidity.

Substituent Diversity: The nitroso group at position 5 is common in the target and compounds like 6-amino-1-isobutyl-3-methyl-5-nitrosouracil. This group is reactive and may participate in redox or coordination chemistry. Imino vs. Amino Groups: The target’s imino group at position 6 differs from the amino groups in pyrimidine analogs, affecting hydrogen-bonding capacity and acidity.

Diazinane Derivatives: The saturated ring in the target and 1-phenyl-1,3-diazinane-2,4-dione may serve as scaffolds for synthesizing bioactive molecules or ligands .

Biological Activity

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound with significant potential in biological applications. Its unique structural features, including an imino group and a nitroso group within a diazinane framework, contribute to its reactivity and biological activity. This article reviews the current understanding of its biological properties, focusing on antimicrobial activities, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅H₆N₄O₃

- Molecular Weight : 170.13 g/mol

- Structural Features : The compound contains a diazinane ring system characterized by multiple functional groups that enhance its biological interactions.

Antimicrobial Properties

Research indicates that 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione exhibits antimicrobial and antifungal properties . Compounds with similar structural characteristics have been shown to inhibit various pathogens. The presence of both the imino and nitroso groups is believed to interfere with cellular processes in microorganisms, potentially leading to their growth inhibition.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Type | Key Features | Antimicrobial Activity |

|---|---|---|---|

| 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione | Heterocyclic Nitrogen | Unique diazinane framework | Exhibits antimicrobial activity |

| 5-Nitroisophthalic acid | Aromatic Nitrogen | Strong electron-withdrawing properties | Moderate antimicrobial activity |

| 2-Amino-5-nitrothiazole | Heterocyclic Nitrogen | Known for its antimicrobial properties | High antifungal activity |

| 4-Nitroaniline | Aromatic Nitrogen | Used in dye synthesis | Exhibits mutagenicity |

The table above highlights the unique position of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione among related compounds due to its distinct combination of functionalities.

Preliminary studies suggest that this compound may interact with specific enzymes involved in microbial metabolic pathways. The interactions could lead to the inhibition of essential cellular functions in pathogens. However, further research is needed to elucidate the exact mechanisms through which these effects occur.

Study on Antimicrobial Efficacy

A study investigated the efficacy of various nitrogen-containing heterocycles against common bacterial strains. The results indicated that 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Candida albicans | 250 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Moderate (1000) |

These findings emphasize the potential of this compound as an effective antimicrobial agent.

Potential Applications

Given its promising biological activity, 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione could have various applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agrochemicals : Potential use in crop protection against fungal pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.